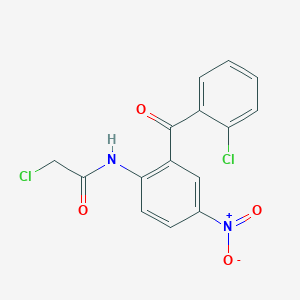

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

説明

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, benzoyl, and nitro functional groups. Its molecular formula is C15H10Cl2N2O3.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of a suitable aromatic compound, followed by chlorination and acylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can convert nitro groups to amino groups.

Substitution: This reaction can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have demonstrated that 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro tests indicated that this compound outperformed traditional antibiotics like Ciprofloxacin, suggesting its potential as a lead compound for developing new antibacterial agents .

Mechanism of Action

The antibacterial efficacy is attributed to the compound's ability to interfere with bacterial cell wall synthesis and protein function. Structural activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances its antibacterial potency compared to electron-donating groups .

Anticancer Research

Cell Proliferation Inhibition

Studies have explored the compound's role in inhibiting cancer cell proliferation. In vitro assays showed that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .

Synergistic Effects with Other Agents

Research indicates that when combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of cancer treatment protocols. The synergistic effects observed suggest potential pathways for combination therapies in oncology .

Pharmaceutical Applications

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including benzodiazepines and other psychoactive drugs. Its structural characteristics allow it to participate in reactions leading to compounds with desired therapeutic effects, such as anxiolytic and anticonvulsant properties .

Toxicological Studies

Safety Profile Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while it exhibits therapeutic potential, careful consideration of dosage and exposure is necessary due to its classification as a hazardous substance .

Data Table: Summary of Applications

Case Studies

-

Antibacterial Efficacy Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, highlighting its potential in addressing antibiotic resistance issues . -

Cancer Cell Line Research

Research involving various cancer cell lines revealed that this compound could significantly reduce cell viability at specific concentrations, indicating its promise as a candidate for further development in cancer therapy .

作用機序

The mechanism of action of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

- 2-Iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

- N-Benzyl-5-bromo-2-chlorobenzamide

Uniqueness

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, also referred to as 2-(2-Chloroacetamido)-5-nitro-2’-chlorobenzophenone, is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes various functional groups that contribute to its biological properties, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N2O3, with a molecular weight of approximately 353.16 g/mol. The compound features:

- Chloro groups : Contributing to its reactivity and potential biological interactions.

- Nitro group : Associated with various biological activities, including antimicrobial and anticancer effects.

- Benzoyl moiety : Enhancing lipophilicity and facilitating interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action.

- Neuropharmacological Effects : It is reported to interact with GABA receptors, which are critical in neurotransmission. This interaction may lead to anxiolytic and anticonvulsant effects, similar to other compounds in its class.

The primary mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways. This modulation can influence neuronal excitability and has implications for conditions such as anxiety and epilepsy.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of the compound:

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity : In vitro assays on cancer cell lines showed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

特性

IUPAC Name |

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAJRIMWOFPRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509759 | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180854-85-7 | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in the synthesis of clonazepam?

A1: This compound serves as a crucial precursor in the described clonazepam synthesis []. Converting it to 2-(2-iodoacetamido)-5-nitro-2'-chlorobenzophenone via iodine substitution allows for the subsequent introduction of the nitrogen-containing heterocycle present in clonazepam. This specific synthetic route, as highlighted in the abstract, offers advantages in terms of minimizing impurities and achieving a commercially viable process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。